5-(Benzyloxy)pentane-1-sulfonyl chloride
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Overview
Description
5-(Benzyloxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Benzyloxy)pentane-1-sulfonyl chloride can be synthesized through the reaction of 5-(benzyloxy)pentanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{O(CH}_2\text{)}_5\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{O(CH}_2\text{)}_5\text{SO}_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by substitution with amines.
Sulfonates: Formed by substitution with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
5-(Benzyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)pentanol: The precursor to 5-(benzyloxy)pentane-1-sulfonyl chloride, used in similar synthetic applications.
5-(Benzyloxy)pentanal: Another derivative used in organic synthesis.
4-(Benzyloxy)butane-1-sulfonyl chloride: A similar sulfonyl chloride compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which allows for the introduction of a sulfonyl group into molecules with a benzyloxy substituent. This makes it valuable in the synthesis of complex organic molecules and in the study of sulfonyl group reactivity.
Properties
Molecular Formula |
C12H17ClO3S |
---|---|
Molecular Weight |
276.78 g/mol |
IUPAC Name |
5-phenylmethoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H17ClO3S/c13-17(14,15)10-6-2-5-9-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
MIQMFMXPQMXMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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